molecular formula C26H23ClF2N4O B456996 (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B456996
M. Wt: 480.9g/mol
InChI Key: BBQWRTPGSQMHSJ-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features a combination of pyrazole and indazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-chloro-1-ethyl-1H-pyrazole and 4-fluorobenzaldehyde. The synthesis could involve:

    Condensation Reactions: Combining the pyrazole and indazole structures.

    Substitution Reactions: Introducing the chloro and fluoro groups.

    Cyclization Reactions: Forming the hexahydroindazole ring.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound might be studied for its potential as a drug candidate. Its interactions with biological targets can be explored to understand its pharmacological properties.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: A similar compound with slight variations in the substituents.

    This compound: Another similar compound with different functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures. This unique structure might confer specific properties, such as enhanced biological activity or improved stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H23ClF2N4O

Molecular Weight

480.9g/mol

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C26H23ClF2N4O/c1-2-32-15-22(27)24(30-32)26(34)33-25(17-8-12-20(29)13-9-17)21-5-3-4-18(23(21)31-33)14-16-6-10-19(28)11-7-16/h6-15,21,25H,2-5H2,1H3/b18-14+

InChI Key

BBQWRTPGSQMHSJ-NBVRZTHBSA-N

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)F)C3=N2)C5=CC=C(C=C5)F)Cl

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)F)/C3=N2)C5=CC=C(C=C5)F)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)F)C3=N2)C5=CC=C(C=C5)F)Cl

Origin of Product

United States

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